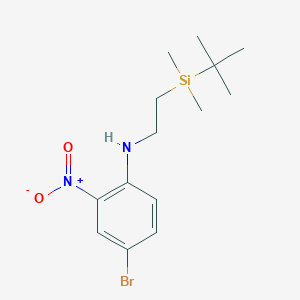

4-bromo-N-(2-(tert-butyldimethylsilyl)ethyl)-2-nitroaniline

Description

4-Bromo-N-(2-(tert-butyldimethylsilyl)ethyl)-2-nitroaniline is a nitroaniline derivative featuring a bromine substituent at the para position (C4), a nitro group at the ortho position (C2), and a tert-butyldimethylsilyl (TBDMS)-ethyl group attached to the aniline nitrogen. This compound is characterized by its bulky TBDMS group, which confers steric protection, lipophilicity, and stability against nucleophilic or oxidative conditions. Such properties make it valuable as an intermediate in organic synthesis, particularly in multi-step reactions requiring temporary amine protection .

Properties

IUPAC Name |

4-bromo-N-[2-[tert-butyl(dimethyl)silyl]ethyl]-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BrN2O2Si/c1-14(2,3)20(4,5)9-8-16-12-7-6-11(15)10-13(12)17(18)19/h6-7,10,16H,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNHJDILRSZIJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)CCNC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BrN2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701144096 | |

| Record name | Benzenamine, 4-bromo-N-[2-[(1,1-dimethylethyl)dimethylsilyl]ethyl]-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701144096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704067-38-8 | |

| Record name | Benzenamine, 4-bromo-N-[2-[(1,1-dimethylethyl)dimethylsilyl]ethyl]-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704067-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-bromo-N-[2-[(1,1-dimethylethyl)dimethylsilyl]ethyl]-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701144096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-(tert-butyldimethylsilyl)ethyl)-2-nitroaniline typically involves multiple stepsThe tert-butyldimethylsilyl (TBDMS) protection is then introduced to the ethyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors for bromination and nitration steps to enhance safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-(tert-butyldimethylsilyl)ethyl)-2-nitroaniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.

Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic conditions to yield the free ethyl group.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

Deprotection: Acidic conditions using reagents like tetrabutylammonium fluoride (TBAF).

Major Products

Substitution: Various substituted anilines depending on the nucleophile used.

Reduction: 4-bromo-N-(2-(tert-butyldimethylsilyl)ethyl)-2-aminoaniline.

Deprotection: 4-bromo-N-(2-hydroxyethyl)-2-nitroaniline.

Scientific Research Applications

Organic Synthesis

4-bromo-N-(2-(tert-butyldimethylsilyl)ethyl)-2-nitroaniline serves as an intermediate in organic synthesis. Its structure allows for various functional group modifications, making it a versatile building block in the synthesis of more complex molecules. This is particularly useful in developing pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound's nitroaniline structure is significant in medicinal chemistry, as nitro groups are often associated with biological activity. Research indicates that derivatives of nitroanilines exhibit various pharmacological effects, including:

- Antibacterial Activity : Nitroanilines have been explored for their potential to combat bacterial infections. Studies have shown that modifications to the nitro group can enhance antibacterial potency.

- Anticancer Properties : Some nitroaniline derivatives have demonstrated cytotoxic effects against cancer cell lines, making them candidates for further investigation in cancer therapeutics.

Material Science

In material science, compounds like this compound are investigated for their potential use in producing functional materials. The presence of bromine and silyl groups can impart unique properties to polymers and other materials, enhancing their thermal stability and mechanical strength.

Data Table: Comparative Analysis of Applications

Case Study 1: Antibacterial Activity

A study conducted on various nitroaniline derivatives, including this compound, revealed promising antibacterial activity against several strains of bacteria. The research highlighted that specific modifications to the nitro group significantly increased the compound's efficacy against resistant bacterial strains.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer potential of nitroaniline derivatives demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy.

Mechanism of Action

The mechanism of action for 4-bromo-N-(2-(tert-butyldimethylsilyl)ethyl)-2-nitroaniline largely depends on its chemical reactivity. The bromine and nitro groups can participate in various reactions, influencing the compound’s behavior in different environments. The tert-butyldimethylsilyl group serves as a protective group, preventing unwanted reactions at the ethyl position until it is selectively removed .

Comparison with Similar Compounds

Structural Variations and Key Differences

The table below summarizes critical differences between the target compound and its analogs:

Electronic and Steric Effects

- TBDMS-Ethyl Group : The bulky TBDMS-ethyl group in the target compound shields the nitrogen lone pair, reducing nucleophilic reactivity. This contrasts with smaller substituents like methyl (CAS 53484-26-7), which allow faster reactions in SNAr (nucleophilic aromatic substitution) .

- Methoxybenzyl vs. Chlorobenzyl : The 4-methoxybenzyl group (CAS 957062-86-1) donates electron density via resonance, activating the aromatic ring toward electrophilic substitution. In contrast, the 4-chlorobenzyl group () withdraws electrons, deactivating the ring .

Solubility and Crystallization

- The TBDMS-ethyl group enhances solubility in nonpolar solvents (e.g., dichloromethane, hexane) compared to polar derivatives like 4-methoxybenzyl analogs .

- Crystal packing studies of nitroaniline derivatives () reveal that bulky silyl groups reduce π-π stacking and hydrogen bonding, leading to lower melting points compared to hydrogen-bond-rich analogs like N-(2-chloroethyl)-2-nitroaniline .

Computational Insights

DFT studies () highlight that nitroanilines with bulky substituents exhibit reduced dimerization energies due to weaker intermolecular interactions. The TBDMS-ethyl group’s steric bulk likely minimizes crystal lattice stability, favoring amorphous solid forms .

Biological Activity

4-Bromo-N-(2-(tert-butyldimethylsilyl)ethyl)-2-nitroaniline, with CAS number 1704067-38-8, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C15H20BrN2O2Si

- Molecular Weight : 359.33 g/mol

- Structure : The compound features a bromo substituent, a nitro group, and a tert-butyldimethylsilyl (TBDMS) group, which influence its solubility and reactivity.

Anticancer Properties

Research indicates that compounds containing nitroaniline structures often exhibit anticancer properties. The presence of the nitro group in this compound may contribute to its ability to inhibit cancer cell proliferation.

- Case Study : A study involving derivatives of nitroanilines demonstrated their efficacy in inhibiting the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Enzyme Inhibition

Enzyme inhibition studies have shown that similar compounds can act as inhibitors for various enzymes involved in cancer metabolism.

- Research Findings : Inhibitory activity against certain kinases has been documented, suggesting that this compound may interfere with signaling pathways critical for tumor growth .

Toxicological Profile

The toxicological data for this compound is limited but indicates potential hazards associated with exposure.

- Safety Data : Harmful effects have been noted upon inhalation or skin contact. It is classified as harmful (Xn), necessitating careful handling in laboratory settings .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Molecular Weight | Biological Activity Description |

|---|---|---|---|

| This compound | 1704067-38-8 | 359.33 g/mol | Potential anticancer activity; enzyme inhibition |

| 4-Bromo-N-ethyl-2-nitroaniline | 56136-82-4 | 245.07 g/mol | Demonstrated anticancer properties |

| 4-Bromo-N-(2-morpholinoethyl)-2-nitroaniline | 710348-66-6 | 330.18 g/mol | Anticancer effects noted in preclinical studies |

The proposed mechanism by which this compound exerts its biological effects includes:

- Reactive Oxygen Species (ROS) Generation : Nitro groups can lead to increased ROS production, contributing to oxidative stress in cancer cells.

- Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been observed in related compounds.

- Cell Cycle Arrest : Inhibition of key regulatory proteins involved in the cell cycle can lead to halted proliferation of malignant cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.